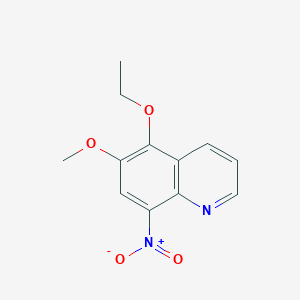

5-Ethoxy-6-methoxy-8-nitroquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Ethoxy-6-methoxy-8-nitroquinoline is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

Research indicates that 5-Ethoxy-6-methoxy-8-nitroquinoline exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it can inhibit certain cancer cell lines, including those resistant to conventional therapies. The nitro group contributes to its cytotoxicity by forming reactive species that can damage cellular components, leading to apoptosis in cancer cells .

Antimicrobial Efficacy

In a study evaluating various quinoline derivatives, this compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's ability to disrupt bacterial cell membrane integrity was highlighted as a key mechanism.

Cancer Cell Line Inhibition

Another investigation focused on the anticancer properties of this compound against multidrug-resistant cancer cell lines. Results indicated that it significantly inhibited cell proliferation in vitro, suggesting potential for further development as an anticancer agent .

化学反应分析

Silver-Catalyzed Radical Alkylation

Subsequent ring alkylation introduces a tert-butyl group at position 2 via silver nitrate, trimethylacetic acid, and ammonium persulfate in CH₃CN at 80°C . This step modifies the quinoline ring’s electronic properties.

| Step | Reagents/Conditions | Key Reaction |

|---|---|---|

| Radical alkylation | AgNO₃, trimethylacetic acid, (NH₄)₂S₂O₈, 80°C | Decarboxylation to form tert-butyl substituent |

Reduction to Aminoquinoline

The nitro group is reduced to an amine using Raney nickel in absolute ethanol under hydrogenation conditions (45 psi, 45 min) . This step transforms the nitroquinoline into a versatile amine derivative.

| Step | Reagents/Conditions | Key Reaction |

|---|---|---|

| Nitro-to-amine reduction | Raney Ni, 95% ethanol, 45 psi H₂ | Hydrogenation of nitro group |

Nitro Group Reduction

The nitro group at position 8 undergoes reduction to form an amine, as demonstrated in the synthesis of 8-aminquinoline derivatives . This reaction is critical for subsequent conjugation reactions.

Methoxy/Ethoxy Substituent Reactivity

While explicit reactivity data for methoxy/ethoxy groups in this compound is limited, analogous nitroquinoline derivatives exhibit:

-

Electrophilic substitution : Nitro groups direct electrophilic attack to adjacent positions.

-

Nucleophilic substitution : Alkoxy groups may undergo displacement under strong acidic or basic conditions, though this requires activation (e.g., via neighboring group participation).

Condensation with Isoindolinedione

The amine is condensed with 2-(4-bromopentyl)-1,3-isoindolinedione in the presence of triethylamine (TEA) at 120°C . This forms a pentylaminoquinolyl-isoindolinedione intermediate.

| Step | Reagents/Conditions | Key Reaction |

|---|---|---|

| Condensation | TEA, 120°C, 16 h | Formation of pentylaminoquinoline-isoindolinedione |

Hydrazinolysis

The isoindolinedione intermediate undergoes hydrazinolysis with hydrazine hydrate in ethanol at 80°C for 24 h . This cleaves the isoindolinedione ring, forming a primary amine.

| Step | Reagents/Conditions | Key Reaction |

|---|---|---|

| Hydrazinolysis | Hydrazine hydrate, ethanol, 80°C, 24 h | Cleavage of isoindolinedione |

Amino Acid Coupling

The resulting amine is coupled with N-Boc-amino acids using DCC (dicyclohexylcarbodiimide) in CH₂Cl₂ . This forms conjugates with amino acids, expanding the compound’s biological applications.

| Step | Reagents/Conditions | Key Reaction |

|---|---|---|

| Amino acid conjugation | DCC, CH₂Cl₂, 4°C (overnight) | Amide bond formation |

Characterization and Structural Validation

Key characterization data for related derivatives (e.g., 12 and 13 ) include:

-

1H NMR : δ 8.43 (d, J = 9.03 Hz), δ 7.90 (s), δ 7.59 (d, J = 9.03 Hz) for aromatic protons .

-

HRMS : Matches calculated [M+H]+ values (e.g., 333.1736 for 12 ) .

Pharmaceutical Development

The nitro group’s reactivity enables its reduction to amines, which are critical for forming biologically active derivatives (e.g., anticancer agents) .

Analytical Chemistry

The methoxy and nitro groups enhance metal ion chelation, useful in sensing applications .

Biological Imaging

Fluorescent derivatives may leverage the quinoline scaffold’s photophysical properties, though specific data for this compound is not provided .

Research Findings and Trends

-

Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance antiviral activity in related quinoline derivatives, suggesting potential for this compound in medicinal chemistry .

-

Lipophilicity : Increased lipophilicity (e.g., via alkoxy groups) correlates with improved biological activity in analogous systems .

-

Synthetic Versatility : The compound’s reactive sites allow modular synthesis of conjugates, enabling tailored biological interactions .

属性

分子式 |

C12H12N2O4 |

|---|---|

分子量 |

248.23 g/mol |

IUPAC 名称 |

5-ethoxy-6-methoxy-8-nitroquinoline |

InChI |

InChI=1S/C12H12N2O4/c1-3-18-12-8-5-4-6-13-11(8)9(14(15)16)7-10(12)17-2/h4-7H,3H2,1-2H3 |

InChI 键 |

PFMHHQMJDCBXIZ-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=C(C2=C1C=CC=N2)[N+](=O)[O-])OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。